molecular formula C12H17NO4S B12526256 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid CAS No. 819849-90-6

3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid

Katalognummer: B12526256
CAS-Nummer: 819849-90-6
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: FGJBOIBYUMEDGP-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is a synthetic sulfonic acid derivative characterized by a chiral (2S)-configured aminoacyl group linked to a propane-sulfonic acid backbone. The compound features a phenylpropanoyl moiety at the amino position, distinguishing it from structurally related antiviral agents.

Key structural attributes include:

  • Sulfonic acid group: Enhances solubility and electrostatic interactions with protease active sites.
  • Propane backbone: Balances molecular flexibility and rigidity for optimal binding.

Eigenschaften

CAS-Nummer

819849-90-6

Molekularformel

C12H17NO4S

Molekulargewicht

271.33 g/mol

IUPAC-Name

3-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17NO4S/c14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18(15,16)17/h1-3,5-6,10,12-13H,4,7-9H2,(H,15,16,17)/t12-/m0/s1

InChI-Schlüssel

FGJBOIBYUMEDGP-LBPRGKRZSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C=O)NCCCS(=O)(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CC(C=O)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Reaktion von 3-Chlorpropan-1-sulfonsäure mit 2S-1-oxo-3-phenylpropan-2-ylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem wässrigen Medium mit einer geeigneten Base durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung setzt häufig Durchflussreaktoren ein, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet die gleiche grundlegende Reaktion, ist aber für die großtechnische Produktion optimiert, einschließlich der Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken, um das gewünschte Produkt zu isolieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.

    Biologie: Zur Untersuchung von Enzymmechanismen und Proteinwechselwirkungen eingesetzt.

    Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Arzneimittelvorläufer untersucht.

    Industrie: Bei der Produktion von Spezialchemikalien und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Sulfonsäuregruppe kann starke Ionenbindungen mit positiv geladenen Stellen an Proteinen oder Enzymen bilden und so deren Aktivität verändern. Darüber hinaus kann die Phenylpropan-2-ylamin-Einheit mit hydrophoben Taschen in Proteinen interagieren und so deren Funktion weiter beeinflussen.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

  • Buffering Agent :
    • The compound's sulfonic acid group allows it to function as an effective buffering agent in biochemical assays. It helps maintain pH stability in biological systems, crucial for enzyme activity and metabolic reactions.
  • Enzyme Inhibitors :
    • Research indicates that derivatives of this compound may act as enzyme inhibitors. For instance, its structural similarity to known inhibitors suggests potential applications in drug design targeting specific enzymes involved in metabolic pathways .
  • Amino Acid Derivative :
    • As an amino acid derivative, this compound can be utilized in synthesizing peptides and proteins. Its unique side chain may influence the folding and stability of peptide structures, making it a valuable building block in peptide synthesis .

Pharmaceutical Applications

  • Drug Development :
    • The compound's structural features make it a candidate for developing new pharmaceuticals. Its role as an amino alcohol suggests potential use in synthesizing drugs targeting neurological disorders or metabolic diseases .
  • Cancer Research :
    • Preliminary studies have shown that compounds similar to 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid may inhibit pathways involved in cancer cell proliferation. This opens avenues for further research into its efficacy as an anticancer agent .
  • Diabetes Treatment :
    • Given its amino alcohol characteristics, there is potential for this compound to be explored in the context of diabetes treatment, similar to other known compounds like Saxagliptin .

Industrial Applications

  • Surfactant Interactions :
    • The interactions between this compound and surfactants have been studied for their implications in formulating detergents and cosmetics. Understanding these interactions can lead to more effective products with improved performance under varying conditions .
  • Biocatalysis :
    • The compound’s ability to participate in biocatalytic reactions positions it as a useful reagent in organic synthesis, particularly for producing chiral compounds essential in pharmaceuticals .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Enzyme InhibitionKohls et al., 2017Identified potential as an inhibitor for specific metabolic enzymes .
Cancer TherapyPMC6592405Showed promise in inhibiting cancer cell growth through specific pathways .
Diabetes MedicationEpub.ub.uni-greifswald.deSuggested as a building block for drug development targeting diabetes .

Wirkmechanismus

The mechanism of action of 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, altering their activity. Additionally, the phenylpropan-2-ylamine moiety can interact with hydrophobic pockets in proteins, further influencing their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: K36

Full Name: (1S,2S)-2-({N-[(Benzyloxy)carbonyl]-L-leucyl}amino)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid Key Differences:

  • Amino substituent: K36 contains a benzyloxycarbonyl (Cbz)-protected leucine residue and a (3S)-2-oxopyrrolidin-3-yl group, whereas the target compound has a phenylpropanoyl group.
  • Hydroxyl group : K36 includes a hydroxyl group at the 1-position, absent in the target compound.
  • Pharmacological Activity: K36 co-crystallizes with SARS-CoV-2 Mpro (PDB: 6WTT, 7BRR), showing high binding affinity due to hydrogen bonding with the pyrrolidinone ring and hydrophobic interactions with the Cbz-leucine .

Structural Analog: 71481120 (UNII-O9H5KY11SV)

Full Name: (2S)-1-Hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid Key Differences:

  • Substituent configuration: Similar to K36 but with a methyl-branched pentanoyl chain.
  • Activity : Exhibits improved pharmacokinetic properties over earlier analogs, attributed to its balanced hydrophobicity and stereochemistry .

Other Related Compounds

  • B1Y: (1R,2S)-2-Amino-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid. Differs in the absence of the phenylpropanoyl group and presence of an amino-hydroxyl configuration. Binds to proteases via its pyrrolidinone ring .
  • Phenylethyl-pyrrolidone Inhibitors: E.g., (1R,2S)-1-hydroxy-2-{[N-({[(2S)-5-oxo-1-(2-phenylethyl)pyrrolidin-2-yl]methoxy}carbonyl)-L-leucyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid. These highlight the role of aromatic groups (e.g., phenyl) in enhancing hydrophobic binding to Mpro .

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents/Key Groups Molecular Weight Target Protease Notable Activity/Properties
Target Compound (2S)-1-Oxo-3-phenylpropan-2-YL, sulfonic acid ~300–350 g/mol* SARS-CoV-2 Mpro (hypothesized) Theoretical affinity based on structural analogs
K36 Cbz-Leucine, (3S)-2-oxopyrrolidin-3-yl 595.65 g/mol SARS-CoV-2 Mpro Co-crystallized (PDB: 6WTT), high affinity
71481120 Methyl-pentanoyl, pyrrolidinone ~600 g/mol SARS-CoV-2 Mpro Improved solubility, IC50 < 1 µM (predicted)
B1Y Amino-hydroxyl, pyrrolidinone 238.26 g/mol General proteases Binds via pyrrolidinone H-bonding

*Estimated based on structural similarity.

Research Findings and Implications

  • Structural Determinants of Activity: The (2S)-configured backbone and sulfonic acid group are critical for protease inhibition across analogs.
  • Pharmacokinetics : Sulfonic acid derivatives generally exhibit favorable solubility, but bulky substituents (e.g., Cbz-leucine in K36) may limit bioavailability. The target compound’s simpler structure could improve metabolic stability .
  • Therapeutic Potential: While K36 and 71481120 are advanced candidates for COVID-19 therapy, the target compound’s efficacy remains speculative. Further in vitro studies are needed to validate its inhibitory activity.

Biologische Aktivität

3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid, also known as CAS No. 819849-90-6, is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

The molecular formula of 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid is C12H17NO4S, with a molecular weight of 273.34 g/mol. The compound features a sulfonic acid group, which is significant for its solubility and interaction with biological systems .

Pharmacological Effects

Research indicates that compounds similar to 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid exhibit various pharmacological effects:

  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which are crucial in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityReference
Antioxidant
Anti-inflammatory
Enzyme inhibition

Case Study 1: Antioxidant Properties

A study published in MDPI explored the antioxidant activities of various sulfonic acid derivatives, indicating that compounds with similar structural motifs exhibited significant free radical scavenging activities. The study utilized assays like DPPH and ABTS to quantify antioxidant capacity, showing promising results for compounds structurally related to 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid .

Case Study 2: Anti-inflammatory Potential

Research focusing on anti-inflammatory agents highlighted the role of sulfonic acids in inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that related compounds could downregulate TNF-alpha and IL-6 production in macrophages, suggesting a therapeutic potential for inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid?

Synthesis typically involves multi-step reactions, starting with chiral precursors to preserve stereochemistry. Key steps include:

  • Amide bond formation : Coupling (2S)-1-oxo-3-phenylpropan-2-amine with propane-1-sulfonic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Chromatography (e.g., reverse-phase HPLC) to isolate the product, ensuring enantiomeric purity .
  • Critical parameters : pH control (6.5–7.5) during coupling to minimize racemization and optimize yield .

Table 1: Common Reagents and Conditions for Key Reactions

Reaction TypeReagents/ConditionsKey Considerations
AmidationEDC, HOBt, DMFAvoid excess base to prevent sulfonic acid degradation
OxidationH₂O₂, KMnO₄Monitor temperature (<40°C) to avoid side reactions
PurificationRP-HPLC (C18 column)Use 0.1% TFA in acetonitrile/water for optimal resolution

Q. How is the stereochemical integrity of the (2S)-configured center validated during synthesis?

  • Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak IA) and UV detection at 254 nm to confirm enantiopurity .
  • Optical rotation : Compare measured [α]D values with literature data (e.g., -13.2° in 3 N NaOH) .
  • NMR spectroscopy : Use NOESY or COSY to confirm spatial arrangement of substituents .

Q. What analytical techniques are most suitable for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₆N₂O₄S) with <2 ppm error .
  • ¹H/¹³C NMR : Identify key signals: sulfonic acid proton (δ 10.2–11.5 ppm), aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Detect sulfonic acid S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How do buffer composition and pH affect the stability of this compound in biochemical assays?

  • Buffer selection : Use zwitterionic buffers (e.g., TAPS, pH 7.7–9.1) to avoid ionic interference with the sulfonic acid group .
  • pH-dependent degradation : Below pH 6, the sulfonic acid group may protonate, reducing solubility and promoting aggregation .
  • Stabilizers : Add 0.1% BSA or 5% sucrose to prevent adsorption in low-concentration solutions .

Q. What mechanistic insights explain its role as a protease inhibitor in structural studies?

  • Binding mode : The sulfonic acid group interacts with catalytic residues (e.g., His57 in serine proteases) via hydrogen bonding, while the phenyl group occupies hydrophobic S1 pockets .
  • Irreversible inhibition : Epoxyketone derivatives (e.g., ONX-0914) form covalent adducts with active-site threonines, validated by X-ray crystallography .
  • Kinetic studies : Use fluorogenic substrates (e.g., Z-FR-AMC) to calculate Kᵢ values under varying ionic strengths .

Q. How can conflicting data on its biochemical activity be resolved?

Discrepancies may arise from:

  • Assay conditions : Differences in buffer ionic strength (e.g., 150 mM NaCl vs. no salt) alter binding affinity .
  • Enzyme sources : Recombinant vs. tissue-extracted proteases may have post-translational modifications affecting inhibition .
  • Statistical validation : Perform dose-response curves in triplicate and use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

Methodological Best Practices

  • Stereospecific synthesis : Use (2S)-configured starting materials and avoid prolonged exposure to basic conditions to retain chirality .
  • Data reproducibility : Report buffer composition, temperature, and enzyme lot numbers in publications to enable cross-study comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.